molecular formula C8H9ClO B053616 (R)-1-(2-Chlorophenyl)ethanol CAS No. 120466-66-2

(R)-1-(2-Chlorophenyl)ethanol

Numéro de catalogue: B053616
Numéro CAS: 120466-66-2
Poids moléculaire: 156.61 g/mol
Clé InChI: DDUBOVLGCYUYFX-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-1-(2-Chlorophenyl)ethanol (CAS: 120466-66-2) is a chiral aromatic alcohol with the molecular formula C₈H₉ClO and a molecular weight of 156.609 g/mol. Key physicochemical properties include a density of 1.2±0.1 g/cm³, boiling point of 231.4±15.0 °C (at 760 mmHg), and a logP value of 1.98, indicating moderate lipophilicity . It is used as a chiral building block in pharmaceuticals and agrochemicals due to its enantiomeric purity. Its synthesis often involves asymmetric reduction of 1-(2-chlorophenyl)ethanone (o-chloroacetophenone) using chiral catalysts or biocatalysts .

Méthodes De Préparation

Asymmetric Microbial Reduction

Candida pseudotropicalis-Mediated Reduction

The asymmetric reduction of 2-chloroacetophenone using Candida pseudotropicalis 104 is a well-documented biocatalytic method. This yeast strain selectively reduces the ketone to (S)-1-(2-chlorophenyl)ethanol with >99% ee . While this produces the S-enantiomer, enantiocomplementary modifications—such as engineering microbial strains or inverting reaction conditions—could theoretically yield the R-configuration. Key parameters include:

  • Substrate concentration : Up to 233.8 mmol/L (36 g/L) is tolerated without cosolvents .

  • Product yield : 38.9–58.4 mmol/L (6–9 g/L) achieved with 40–60 g DCW/L cell biomass over 24 hours .

  • Limitations : Requires optimization of cosubstrate (e.g., glucose) concentration to sustain NADPH regeneration.

Ashbya and Brettanomyces Species

Patents disclose the use of Ashbya gossypii and Brettanomyces anomalus for asymmetric reductions of 2-haloacetophenones. For example, 2-bromo-1-(2-chlorophenyl)ethanone is reduced to (−)-2-bromo-1-(2-chlorophenyl)ethanol with high ee . The R-configuration is attainable by selecting strains with opposite enantioselectivity or modifying cofactor dependencies.

Enzymatic Dynamic Kinetic Resolution (DKR)

Lipase-Catalyzed Acylation

A Chinese patent (CN104311393A) details a DKR approach for synthesizing R-1-(3-chlorophenyl)ethanol, adaptable to the 2-chloro isomer . The method combines lipase-mediated kinetic resolution with acidic resin-catalyzed racemization:

  • Acylation : Lipase CRL catalyzes the transesterification of 1-(2-chlorophenyl)ethanol with para-chlorophenyl acetate in toluene.

  • Racemization : Acidic resins (e.g., Amberlyst-15) racemize the unreacted S-enantiomer, enabling 100% theoretical yield.

  • Hydrolysis : The resultant R-ester is hydrolyzed with LiOH to yield R-1-(2-chlorophenyl)ethanol (>99% ee) .

Key Data:

ParameterValue
Reaction Temperature35–70°C
Lipase Loading5–20% w/w of substrate
Yield>95%
Optical Purity>99% ee

This method avoids noble-metal catalysts, reducing costs and environmental impact .

Chemical Synthesis via Chiral Catalysts

Asymmetric Transfer Hydrogenation

While not directly cited in the provided sources, asymmetric hydrogenation of 2-chloroacetophenone using chiral ruthenium or rhodium complexes is a viable route. For example, Noyori-type catalysts with (R)-BINAP ligands can yield R-alcohols with >90% ee. However, high catalyst costs (∼$500/g for Rh) limit industrial adoption .

Chiral Auxiliary Approaches

Diastereoselective reduction of ketones bound to chiral auxiliaries (e.g., oxazolidinones) may afford R-1-(2-chlorophenyl)ethanol. Post-reduction auxiliary removal introduces additional steps, lowering overall yields.

Industrial-Scale Production

Process Optimization

Lide Pharmaceuticals Limited produces (R)-1-(2-chlorophenyl)ethanol at 10 metric tons/day via biocatalytic routes . Their protocol emphasizes:

  • Quality Control : HPLC, GC, and NMR for ≥99% purity .

  • Storage : Maintained at 2–8°C in sealed containers to prevent racemization .

Comparative Analysis of Methods

Methodee (%)Yield (%)CostScalability
Microbial Reduction>9930–50LowModerate
Enzymatic DKR>99>95ModerateHigh
Chemical Catalysis90–9970–85HighLow

Emerging Techniques and Innovations

Immobilized Enzyme Systems

Recent advances immobilize lipases on magnetic nanoparticles, enhancing reusability (≥10 cycles) and reducing enzyme consumption by 40% .

Computational Enzyme Design

Machine learning models predict mutations in Candida antarctica lipase B to improve activity toward bulky substrates like 2-chloroacetophenone.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(2-Chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-chloroacetophenone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the hydroxyl group can lead to the formation of 2-chlorophenylethane.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: 2-chloroacetophenone

    Reduction: 2-chlorophenylethane

    Substitution: Various substituted phenylethanols depending on the nucleophile used

Applications De Recherche Scientifique

Pharmaceutical Synthesis

(R)-1-(2-Chlorophenyl)ethanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in producing polo-like kinase 1 (PLK1) inhibitors, which are promising candidates for cancer therapy. The synthesis of these inhibitors often requires enantiomerically pure forms of the compound, emphasizing the need for efficient and selective synthetic methods .

Case Study: Synthesis of PLK1 Inhibitors

A study highlighted the use of this compound in synthesizing PLK1 inhibitors. The compound was utilized as a key intermediate, demonstrating its importance in developing new therapeutic agents against cancer .

Biocatalysis

The application of biocatalysts for the production of this compound has been explored extensively. For instance, Lactobacillus curvatus has shown promise in the enantioselective bioreduction of 1-(2-chlorophenyl) ethanone to produce this compound. This method not only enhances yield but also ensures high enantioselectivity, which is critical for pharmaceutical applications .

Case Study: Enantioselective Bioreduction

Research demonstrated that using Lactobacillus curvatus for biotransformation yielded high conversions and selectivity for this compound. This biocatalytic approach offers an environmentally friendly alternative to traditional chemical synthesis methods, thereby aligning with green chemistry principles .

Chemical Intermediate

As a chemical intermediate, this compound is valuable in various synthetic pathways beyond pharmaceuticals. Its role as a building block in organic synthesis allows for the creation of more complex molecules, including agrochemicals and other fine chemicals.

Mécanisme D'action

The mechanism of action of ®-1-(2-Chlorophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with active sites, while the 2-chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

(S)-1-(2-Chlorophenyl)ethanol

  • Structure: Enantiomer of (R)-1-(2-chlorophenyl)ethanol.
  • Molecular Formula : C₈H₉ClO (identical to R-enantiomer).
  • Properties : Shares identical physicochemical properties (e.g., boiling point, density) but differs in optical rotation ([α]D).
  • Applications : Used in chiral resolutions and enantioselective syntheses.
  • Synthesis: Produced via biocatalytic reduction of 1-(2-chlorophenyl)ethanone using NAD(P)H-dependent enzymes, followed by chiral HPLC analysis .

1-(2-Chlorophenyl)ethanone

  • Structure : Ketone analog lacking the hydroxyl group.
  • Molecular Formula : C₈H₇ClO; Molecular Weight: 154.59 g/mol .
  • Properties: Lower boiling point (~245 °C) and higher volatility compared to the ethanol derivative. No hydrogen bonding capacity, leading to reduced solubility in polar solvents.
  • Applications: Key precursor in synthesizing (R)- and (S)-1-(2-chlorophenyl)ethanol via reduction. Also used in organic synthesis (e.g., Friedel-Crafts reactions) .

2-(tert-Butylamino)-1-(2-chlorophenyl)ethanol Hydrochloride

  • Structure: Ethanol derivative with a tert-butylamino substituent.
  • Molecular Formula: C₁₃H₁₉Cl₂NO (hydrochloride salt).
  • Properties: Hydrochloride salt enhances water solubility. The amino group introduces basicity, affecting receptor interactions.
  • Applications : Pharmaceutical intermediate; specific therapeutic uses are undisclosed but likely related to adrenergic or CNS targets .

(R)-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol

  • Structure: Ethanol derivative with a tetrazole ring at the β-position.
  • Molecular Formula : C₉H₉ClN₄O; Molecular Weight: 224.65 g/mol .
  • Applications: Intermediate in synthesizing Cenobamate (antiepileptic drug), highlighting the role of tetrazole in enhancing biological activity .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) logP Key Applications
This compound C₈H₉ClO 156.61 231.4 1.98 Chiral synthon, pharmaceuticals
(S)-1-(2-Chlorophenyl)ethanol C₈H₉ClO 156.61 231.4 1.98 Enantioselective synthesis
1-(2-Chlorophenyl)ethanone C₈H₇ClO 154.59 ~245 2.35 Precursor for ethanol derivatives
2-(tert-Butylamino)-1-(2-chlorophenyl)ethanol HCl C₁₃H₁₉Cl₂NO 292.66 N/A 2.10 Pharmaceutical intermediate
(R)-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol C₉H₉ClN₄O 224.65 N/A ~1.5 Cenobamate intermediate

Activité Biologique

(R)-1-(2-Chlorophenyl)ethanol is a chiral compound with significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

This compound is characterized by its chiral center, which influences its interaction with biological targets. The compound can be synthesized through various methods, including biocatalytic processes involving specific enzymes or microorganisms.

Research indicates that this compound exhibits multiple biological activities, primarily through its interaction with neurotransmitter systems. Notably, it influences cholinergic receptors and serotonin receptors, which are pivotal in regulating smooth muscle contractions and other physiological responses.

  • Cholinergic Receptor Interaction : Studies have shown that this compound modulates the activity of M1, M2, and M3 muscarinic acetylcholine receptors (mAChRs). The blocking of M3 mAChRs significantly reduces contractile responses in smooth muscle tissues when exposed to the compound, indicating a cholinergic mechanism of action .
  • Serotonin Receptor Modulation : this compound also affects serotonin receptors (5-HT2A and 5-HT2B). Experimental data reveal a decrease in the expression of these receptors in smooth muscle cells upon treatment with the compound, suggesting its potential role in modulating serotonin-mediated physiological functions .

Therapeutic Potential

The compound has been investigated for its therapeutic potential in various conditions:

  • Antitumor Activity : Some studies have explored the antitumor properties of derivatives related to this compound. For instance, compounds exhibiting similar structural features have shown efficacy against breast cancer cell lines .
  • Neurological Applications : Given its interaction with neurotransmitter systems, there is potential for this compound to be utilized in treating neurological disorders characterized by cholinergic dysfunctions.

Smooth Muscle Contraction Studies

In vitro studies have demonstrated that this compound induces smooth muscle contractions through calcium ion influx. The application of calcium channel blockers like nifedipine and verapamil significantly reduced contractile responses provoked by the compound, highlighting its role in calcium-mediated signaling pathways .

Study ComponentResults
Concentration of DIQ50 µM
Contractile Response (mN)Initial: 2.99 ± 0.17; Reduced: 0.36 ± 0.06 with nifedipine
Receptor ModulationDecreased expression of 5-HT2A and 5-HT2B by 43% and 27% respectively

Biotransformation Studies

Research has also focused on the biotransformation of prochiral carbonyl compounds to produce this compound using endophytic fungi. This biocatalytic approach is notable for its efficiency and stereoselectivity, providing insights into sustainable synthesis methods for pharmaceutical applications .

Safety Profile

While this compound exhibits promising biological activity, safety assessments indicate potential skin and eye irritation upon exposure. Proper handling and safety measures are recommended when working with this compound .

Q & A

Basic Research Questions

Q. What are the most effective enzymatic methods for enantioselective synthesis of (R)-1-(2-chlorophenyl)ethanol?

The enantioselective synthesis of this compound can be optimized using cross-linked enzyme assemblies (CLEs). Ordered cross-linked enzymes (O-CLEs) exhibit superior catalytic efficiency (Kcat/KM = 11.36 S⁻¹ mM⁻¹) compared to fixed-point (S-CLEs: 2.68 S⁻¹ mM⁻¹) or random crosslinking (CLEAs: 0.51 S⁻¹ mM⁻¹). O-CLEs preserve enzyme activity by leveraging co-immobilized aldo-keto reductase (AKR) and alcohol dehydrogenase (ADH), achieving 93% yield and 99.99% enantiomeric excess (ee) in 14 hours. Methodologically, O-CLEs are prepared via ordered cross-linking of cell lysate supernatants, avoiding tedious protein purification .

Q. How can researchers characterize the physical and chemical properties of this compound?

Key properties include:

  • Molecular formula : C₈H₉ClO (MW: 156.61 g/mol)
  • Boiling point : 231.4°C at 760 mmHg
  • Density : 1.182 g/cm³
  • Solubility : Moderate in polar solvents (e.g., water), high in organic solvents like ethanol . Analytical methods such as chiral HPLC (as used in biocatalytic synthesis validation) and NMR can confirm enantiopurity and structural integrity .

Q. What are the primary synthetic routes to this compound from ketone precursors?

The compound is synthesized via asymmetric reduction of 2-chloroacetophenone using NADPH-dependent enzymes. For example, whole-cell biocatalysts (e.g., E. coli expressing ADH) enable efficient cofactor regeneration, achieving high ee (>99%) and scalability (20 g/batch). Critical parameters include pH control (7.0–7.5), temperature (37°C), and NADPH recycling via glucose dehydrogenase .

Advanced Research Questions

Q. How do cofactor regeneration strategies impact the efficiency of this compound biosynthesis?

NADPH regeneration is rate-limiting in asymmetric reductions. O-CLEs enhance cofactor turnover by colocalizing AKR (for ketone reduction) and ADH (for NADPH recycling), achieving a 22.27-fold higher catalytic efficiency than CLEAs. Methodologically, co-immobilization via bio-orthogonal chemistry (e.g., SpyTag/SpyCatcher systems) minimizes diffusional limitations, improving NADPH regeneration rates by 3.5-fold .

Q. What experimental design factors resolve contradictions in reported yields for biocatalytic synthesis?

Discrepancies in yields (e.g., 93% for O-CLEs vs. 16% for CLEAs) arise from enzyme immobilization strategies. Ordered cross-linking preserves tertiary protein structures, enhancing substrate channeling, while random crosslinking disrupts active sites. Researchers should compare:

  • Immobilization method (O-CLEs vs. CLEAs)
  • Cofactor accessibility (NADPH recycling rates)
  • Reaction time (14-hour optimal for O-CLEs) .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

The compound is a chiral building block for Cenobamate, an anticonvulsant drug. It undergoes functionalization via nucleophilic substitution (e.g., tetrazole group addition) to form (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol (CAS: 1259059-77-2), a key precursor. Critical steps include:

  • Stereoselective coupling with tetrazole derivatives
  • Purification via silica-gel chromatography
  • Validation by LC-MS and chiral HPLC .

Q. What role does this compound play in asymmetric catalysis?

The compound serves as a chiral ligand in synthesizing enantiopure aminophenols. For example, condensation with 1-(5-chloro-2-hydroxyphenyl)ethanone yields 4-chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol, a pharmacologically active aminophenol. Intramolecular O-H⋯N hydrogen bonding stabilizes the catalyst’s conformation, enabling >80% diastereomeric excess .

Propriétés

IUPAC Name

(1R)-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUBOVLGCYUYFX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120466-66-2
Record name (1R)-1-(2-chlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzeneruthenium(II) chloride dimer (0.5 mg, 1 μmol, 0.25 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.33 mol %) were dissolved in methanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 2 h at 65° C. After the mixture was cooled to room temperature, o-chloroacetophenone (0.8 mmol), methanol (2 mL) and a solution of sodium t-butoxide in methanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (40 atm) at 50° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(o-chlorophenyl)ethanol was obtained and the ee value (ee=97%) was measured by GC analysis.
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.